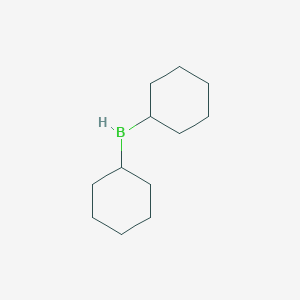

dicyclohexylborane

Cat. No. B8317775

M. Wt: 178.12 g/mol

InChI Key: XNYOSXARXANYPB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05206327

Procedure details

A 100 ml, three-necked, round-bottomed flask was sparged with nitrogen and equipped with a 25 ml dropping funnel, a thermometer, a stir bar and a septum. The flask was charged with 13.0 ml (13.0 mmol) BH3.THF adduct and cooled to 0° C. in an ice bath. The dropping funnel was charged with 2.64 ml (26.0 mmol) cyclohexene and 10 ml tetrahydrofuran (THF). The cyclohexene/THF mixture was added dropwise over 35 min. A white solid (dicyclohexylborane) formed. The reaction mixture was stirred for one hour at 0° C. The dropping funnel was then charged with 10.0 g (155.4 mmol) poly(methylvinyl)silazane, [(MeSiHNH)0.8 (MeSiViNH)0.2 ]x, and 10 ml THF and added to the reaction mixture over fifteen minutes. After the polysilazane addition was complete, the reaction mixture was stirred for 45 min at 0° C. and then warmed to room temperature. The white solid disappeared and a clear solution was formed. The THF was removed in vacuo to give an opaque liquid with a viscosity of 402 centipoise (cps). The boron-substituted polysilazane, Polymer I, contained about 1.1 wt % boron bound to the polymer backbone. TGA analysis (10° C./min,25°-950° C.): 47.3 wt %.

Identifiers

|

REACTION_CXSMILES

|

[BH3:1].C1COCC1.[CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1.[CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1.O1CCCC1>O1CCCC1>[CH:7]1([BH:1][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13 mL

|

|

Type

|

reactant

|

|

Smiles

|

B.C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

2.64 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCCC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

cyclohexene THF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCCCC1.O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 100 ml, three-necked, round-bottomed flask was sparged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a 25 ml

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)BC1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |